molecular formula C9H11IZn B3258792 2-Iso-propylphenylzinc iodide CAS No. 308796-17-0

2-Iso-propylphenylzinc iodide

Cat. No.: B3258792
CAS No.: 308796-17-0
M. Wt: 311.5 g/mol
InChI Key: ZIFWPMSDEYBRSS-UHFFFAOYSA-M
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Description

2-Iso-propylphenylzinc iodide is an organozinc compound with the molecular formula C9H11IZn. It is a crucial reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in cross-coupling reactions, which are essential in the synthesis of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iso-propylphenylzinc iodide can be synthesized through the reaction of 2-iso-propylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The process may include steps such as purification and crystallization to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Iso-propylphenylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Common Reagents and Conditions:

    Reagents: Palladium or nickel catalysts, halide substrates.

    Conditions: Inert atmosphere, typically under nitrogen or argon, and solvents like THF or diethyl ether.

Major Products: The major products formed from these reactions are often complex organic molecules that serve as intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

2-Iso-propylphenylzinc iodide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of 2-iso-propylphenylzinc iodide involves the transfer of the phenyl group to a substrate in the presence of a catalyst. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. This process is often catalyzed by transition metals such as palladium or nickel, which help in the activation of the halide substrate and the subsequent coupling reaction .

Comparison with Similar Compounds

  • Phenylzinc iodide
  • 2-Methylphenylzinc iodide
  • 2-Ethylphenylzinc iodide

Comparison: 2-Iso-propylphenylzinc iodide is unique due to the presence of the iso-propyl group, which can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to phenylzinc iodide, the iso-propyl group provides steric hindrance, which can affect the reaction pathway and the final product distribution .

Properties

IUPAC Name

iodozinc(1+);propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.HI.Zn/c1-8(2)9-6-4-3-5-7-9;;/h3-6,8H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFWPMSDEYBRSS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=[C-]1.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iso-propylphenylzinc iodide
Reactant of Route 2
2-Iso-propylphenylzinc iodide
Reactant of Route 3
2-Iso-propylphenylzinc iodide
Reactant of Route 4
2-Iso-propylphenylzinc iodide
Reactant of Route 5
2-Iso-propylphenylzinc iodide
Reactant of Route 6
2-Iso-propylphenylzinc iodide

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